5alpha-Dihydrodeoxycorticosterone

Glycine receptor modulation Neurosteroid pharmacology Stereochemistry-activity relationship

5alpha-Dihydrodeoxycorticosterone (5α-DHDOC; CAS 298-36-2) is a 3-oxo-5α-steroid formed endogenously from 11-deoxycorticosterone (DOC) via 5α-reductase type I. Classified as both a mineralocorticoid and a neurosteroid, 5α-DHDOC functions as a progesterone receptor agonist and a positive allosteric modulator of the GABAA receptor, with documented anticonvulsant activity in vivo.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
CAS No. 298-36-2
Cat. No. B045392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Dihydrodeoxycorticosterone
CAS298-36-2
Synonyms21-Hydroxy-5α-pregnane-3,20-dione;  5α-Dihydro-11-deoxycorticosterone;  5α-Pregnan-21-ol-3,20-dione;  Allopregnane-21-ol-3,20-dione
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C
InChIInChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15-,16-,17-,18+,20-,21-/m0/s1
InChIKeyUSPYDUPOCUYHQL-KVHKMPIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Dihydrodeoxycorticosterone (CAS 298-36-2): Endogenous Neurosteroid with Divergent Receptor Pharmacology for Targeted Research Procurement


5alpha-Dihydrodeoxycorticosterone (5α-DHDOC; CAS 298-36-2) is a 3-oxo-5α-steroid formed endogenously from 11-deoxycorticosterone (DOC) via 5α-reductase type I [1]. Classified as both a mineralocorticoid and a neurosteroid, 5α-DHDOC functions as a progesterone receptor agonist and a positive allosteric modulator of the GABAA receptor, with documented anticonvulsant activity in vivo [2]. Unlike its parent compound DOC—a potent mineralocorticoid that robustly elevates blood pressure—5α-DHDOC exhibits a pronounced dissociation between mineralocorticoid receptor (MR) binding affinity and downstream mineralocorticoid-mediated physiological effects, a property that distinguishes it from other 5α-reduced steroid analogs and carries direct implications for experimental design in hypertension, neuroendocrinology, and receptor pharmacology research [3].

Why Generic Substitution of 5alpha-Dihydrodeoxycorticosterone with Other 5α-Reduced or Corticosteroid Analogs Fails


5α-DHDOC occupies a unique pharmacological niche that precludes simple interchange with its closest structural or functional analogs. The parent compound DOC, while sharing the same steroidal backbone, exhibits a fundamentally different in vivo profile: DOC produces robust mineralocorticoid-driven hypertension, whereas 5α-DHDOC fails to affect blood pressure despite comparable MR binding affinity [1]. The 5β-epimer (5β-DHDOC) differs by over an order of magnitude in glycine receptor (GlyR) modulatory potency solely due to stereochemical inversion at C5 [2]. The downstream metabolite THDOC (allotetrahydrodeoxycorticosterone) primarily acts as a high-potency GABAA receptor modulator, while 5α-DHDOC itself displays direct GABAA receptor agonism at micromolar concentrations—a property absent in most corticosteroids [3]. Furthermore, 5α-DHDOC is a progesterone receptor agonist, whereas DOC lacks significant progestogenic activity, and the structurally analogous 5α-dihydroprogesterone lacks mineralocorticoid receptor affinity. These divergent multi-receptor profiles mean that substitution without experimental validation risks misattributing pharmacological effects and confounding structure-activity conclusions.

Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation of 5alpha-Dihydrodeoxycorticosterone for Scientific Procurement


5α-DHDOC vs. 5β-DHDOC: 14–39-Fold Higher Potency at Glycine Receptors Driven by C5 Stereochemistry

In a direct head-to-head electrophysiological study measuring chloride currents (IGly) in rat hippocampal pyramidal neurons, 5α-DHDOC accelerated glycine receptor desensitization with an IC50 ranging from 0.39 to 0.72 μM, placing it in the high-potency corticosteroid group alongside corticosterone and cortisol. In sharp contrast, its 5β-epimer, 5β-dihydrodeoxycorticosterone, exhibited an IC50 of 10.3–15.2 μM, representing a 14- to 39-fold reduction in GlyR modulatory potency attributable solely to stereochemical inversion at C5 [1]. This stereospecificity constitutes the most quantitatively definitive evidence differentiating 5α-DHDOC from its closest isomer and provides a clear rationale for selecting the 5α-configuration in GlyR-targeted studies.

Glycine receptor modulation Neurosteroid pharmacology Stereochemistry-activity relationship

5α-DHDOC vs. Deoxycorticosterone Acetate (DOCA): Divergent In Vivo Blood Pressure Effects Despite Comparable Mineralocorticoid Receptor Affinity

In a controlled in vivo comparison, 5α-DHDOC and DOCA were continuously infused subcutaneously into uninephrectomized, saline-drinking Sprague-Dawley male rats at doses selected on the basis of relative mineralocorticoid receptor affinity. After three weeks of treatment, DOCA significantly raised blood pressure, increased body weight, heart and kidney weight, and produced a discernible increase in fluid intake—all canonical mineralocorticoid-mediated responses. By contrast, 5α-DHDOC failed to affect any of these parameters [1]. This functional dissociation occurred despite 5α-DHDOC possessing relatively high affinity for the mineralocorticoid receptor [2]. The finding demonstrates that MR binding affinity alone does not predict mineralocorticoid bioactivity in vivo, positioning 5α-DHDOC as a critical tool compound for dissecting MR binding from MR-mediated transcriptional and physiological outcomes.

Mineralocorticoid receptor Blood pressure regulation In vivo pharmacology

5α-DHDOC Displays Direct GABAA Receptor Agonism at Micromolar Concentrations—a Property Absent in Most Endogenous Corticosteroids

In cultured hippocampal neurons, 5α-DHDOC exhibits a concentration-dependent bimodal action at GABAA receptors: at concentrations ≤1 μM, it potentiates GABA-activated chloride currents (positive allosteric modulation), and at concentrations ≥1 μM, it directly activates GABAA receptor currents in the absence of GABA [1]. This direct agonist property is not shared by most corticosteroids tested in the same study paradigm; for example, DOC itself does not directly gate GABAA receptors [1]. A 2023 study further confirmed that 5α-DHDOC had no effect on GABAA-mediated currents (IGABA) in the range of 1–100 μM in cerebellar Purkinje cells, reinforcing that its primary ionotropic targets are GlyRs and, under specific conditions, GABAA receptors in a cell-type-dependent manner [2]. This receptor-selectivity pattern differentiates 5α-DHDOC from both its parent compound DOC and its downstream metabolite THDOC, which predominantly acts as a high-potency GABAA-positive allosteric modulator.

GABAA receptor Neurosteroid Anticonvulsant screening

Differential Enzymatic Conversion of 5α-DHDOC vs. 5α-DHP by Human AKR1C Isoenzymes Dictates Neurosteroid Metabolic Fate

A comparative enzymological study of three human 3α-hydroxysteroid dehydrogenase isoenzymes (AKR1C1, AKR1C2, AKR1C3) revealed that 5α-DHDOC is metabolized with markedly different kinetics compared to its structural analog 5α-dihydroprogesterone (5α-DHP). AKR1C1 efficiently reduced 5α-DHP and progesterone to their 20α-hydroxy metabolites but only slowly converted 5α-DHDOC to 3α,5α-THDOC. AKR1C2 exhibited moderate 3-ketoreductase activity for both 5α-DHP and 5α-DHDOC, but AKR1C3 showed no significant activity toward either substrate [1]. This differential metabolic handling means that 5α-DHDOC persists longer as the unmetabolized intermediate in tissues expressing AKR1C1, which is abundant in human brain, liver, and prostate, thereby extending its pharmacological half-life relative to 5α-DHP [2]. The BRENDA enzyme database independently reports a KM value of 1.2 μM for 5α-DHDOC as a substrate [3], confirming its recognition by key steroid-metabolizing enzymes.

Neurosteroid metabolism AKR1C enzymology Metabolic stability

5α-DHDOC Is a Progesterone Receptor Agonist, Whereas the Parent Compound DOC Lacks Significant Progestogenic Activity: A Target Expansion Not Found in Most Mineralocorticoid-Class Steroids

5α-DHDOC is definitively classified as a progesterone receptor (PR) agonist—a functional annotation assigned by ChEBI and supported by multiple authoritative databases [1][2]. This PR agonist activity is not shared by the parent compound DOC, which primarily acts via mineralocorticoid and glucocorticoid receptors. The 5α-reduction of DOC thus represents a metabolic switch that expands the receptor repertoire from corticosteroid receptors to include progestogenic signaling. In competitive binding assays using rat hippocampal cytosol, DOC bound preferentially to mineralocorticoid receptors (IC50 of 3.9 nM for MR vs. 14.0 nM for GR) [3], but its 5α-reduced metabolite 5α-DHDOC acquires PR agonism, making it functionally distinct. Among mineralocorticoid-class steroids, this PR agonist property is relatively rare and positions 5α-DHDOC as a dual-activity compound with potential utility in dissecting overlapping MR/PR signaling pathways.

Progesterone receptor Nuclear receptor pharmacology Progestogen screening

Procurement-Relevant Application Scenarios for 5alpha-Dihydrodeoxycorticosterone Based on Quantifiable Differentiation Evidence


Glycine Receptor (GlyR) Pharmacology Screening: Leveraging Stereospecific Potency for Structure-Activity Studies

The 14- to 39-fold difference in GlyR desensitization potency between 5α-DHDOC (IC50 0.39–0.72 μM) and its 5β-epimer (IC50 10.3–15.2 μM) makes 5α-DHDOC an essential reference compound for GlyR-focused drug discovery campaigns [1]. Procurement of the 5α-epimer ensures that screening assays are calibrated to the high-potency stereoisomer, enabling reliable detection of GlyR modulatory activity in compound libraries. This stereochemical specificity is critical for medicinal chemistry programs exploring the 3-oxo-5α-steroid scaffold as a template for novel GlyR-targeted therapeutics. Use of the 5β-epimer in these assays would shift the detectable potency window by more than an order of magnitude, potentially masking otherwise promising leads.

Mineralocorticoid Receptor (MR) Signaling Decoupling: Using 5α-DHDOC as a Binding-Competent but Functionally Silent MR Ligand

As demonstrated in the 1981 Kuhn et al. study, 5α-DHDOC binds the mineralocorticoid receptor with relatively high affinity yet fails to produce mineralocorticoid-mediated blood pressure elevation, organ hypertrophy, or fluid retention in vivo, in direct contrast to DOCA under identical conditions [1]. This unique dissociation between receptor occupancy and functional output positions 5α-DHDOC as an indispensable tool for experiments designed to separate MR binding from MR-mediated transcriptional regulation. Applications include co-transfection reporter assays where MR binding must be confirmed without triggering downstream gene expression, studies of non-genomic MR signaling pathways, and investigations into tissue-specific MR coregulator recruitment that may explain the functional silence of 5α-DHDOC despite receptor engagement.

Neurosteroid Metabolic Pathway Analysis: Tracking 5α-Reductase Activity and AKR1C-Dependent Neurosteroid Flux

The differential metabolic handling of 5α-DHDOC by human AKR1C isoenzymes—specifically, its slow conversion by the brain- and liver-abundant AKR1C1 (KM = 1.2 μM) compared to the efficient reduction of 5α-DHP [1][2]—makes 5α-DHDOC a preferred substrate probe for studying the metabolic branch point between 5α-reduced DOC derivatives and 5α-reduced progesterone derivatives. In prostate cancer research, where 5α-reduced metabolites of adrenal steroids activate wild-type androgen receptor [3], 5α-DHDOC serves as a critical intermediate for tracing the contribution of the DOC metabolic axis to intracrine AR signaling independent of the canonical DHT pathway. Isotope-labeled 5α-DHDOC (e.g., 5α-DHDOC-d7) is commercially available for mass spectrometry-based metabolic flux studies.

Progesterone-Mineralocorticoid Receptor Crosstalk Research: Probing Nuclear Receptor Co-activation in Neuroprotection and Oncology Models

5α-DHDOC's dual activity as a progesterone receptor agonist [1][2] and a mineralocorticoid receptor ligand offers a unique pharmacological profile not available with DOC (MR/GR-predominant) or 5α-DHP (PR/GABAA-predominant). This dual-activity profile is particularly relevant for neuroscience research exploring the interplay between PR and MR signaling in stress-related disorders, where DOC-derived neurosteroids are implicated in seizure susceptibility and mood regulation [3]. In oncology, the ability of 5α-DHDOC to engage both PR and AR (via its 5α-reduced steroid backbone activating wild-type AR in prostate cancer models [4]) enables investigation of nuclear receptor crosstalk in hormone-dependent cancers, making it a strategic procurement choice for laboratories studying convergent steroid receptor signaling networks.

Quote Request

Request a Quote for 5alpha-Dihydrodeoxycorticosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.